molecular formula C9H9ClN4S B14502965 1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine CAS No. 63479-82-3

1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B14502965
CAS No.: 63479-82-3
M. Wt: 240.71 g/mol
InChI Key: GCHOSTNMAIMQPU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a methylsulfanyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it can interact with cellular receptors and signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole
  • 1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-ylamine
  • 1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-thiol

Uniqueness

1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

63479-82-3

Molecular Formula

C9H9ClN4S

Molecular Weight

240.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9ClN4S/c1-15-9-12-8(11)14(13-9)7-4-2-6(10)3-5-7/h2-5H,1H3,(H2,11,12,13)

InChI Key

GCHOSTNMAIMQPU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN(C(=N1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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